Vesamicol hydrochloride

Description

Discovery and Development of Vesamicol

The discovery of vesamicol represents a fascinating journey from accidental observation to targeted therapeutic development. The compound, initially designated as AH 5183, was first reported in 1969 by researchers investigating potential local anesthetic agents. This early designation reflected the compound's original intended application, as scientists initially explored its properties as a pain management solution rather than recognizing its profound implications for cholinergic neurotransmission research.

The developmental trajectory of vesamicol took a dramatic turn in 1986 when Bahr and Parsons conducted groundbreaking research that revealed the stereochemical complexity of the compound. Their investigations demonstrated that the L-isomer and D-isomer of vesamicol exhibited distinctly different binding activities in Torpedo synaptic vesicles, a discovery that fundamentally altered the scientific understanding of the compound's mechanism of action. This stereoselectivity became a crucial factor in subsequent research, as it indicated that the compound's effects were mediated through specific molecular interactions rather than non-specific membrane perturbations.

The systematic investigation of vesamicol's properties during the 1980s and 1990s established its role as a stereoselective inhibitor of the vesicular acetylcholine transporter. This discovery marked a pivotal moment in cholinergic research, as it provided researchers with the first highly specific tool for studying acetylcholine storage and release mechanisms. The compound's ability to distinguish between newly transported and endogenously stored acetylcholine made it particularly valuable for understanding the dynamics of neurotransmitter cycling in cholinergic synapses.

The evolution of vesamicol from a failed anesthetic to a research tool exemplifies the serendipitous nature of scientific discovery. Research conducted on highly purified Torpedo electric organ synaptic vesicles revealed that vesamicol could cause the rapid release of newly transported radioactive acetylcholine while having no effect on the storage of endogenous acetylcholine. This unique property distinguished vesamicol from other pharmacological agents and established its utility as a probe for investigating vesicular acetylcholine transport mechanisms.

Chemical Classification and Nomenclature

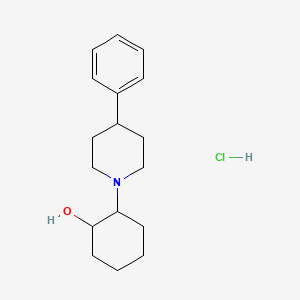

Vesamicol hydrochloride belongs to the chemical class of substituted cyclohexanol derivatives, specifically characterized as 2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol. The compound's systematic chemical name reflects its complex molecular architecture, which consists of a cyclohexanol backbone substituted with a phenylpiperidine moiety. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for experimental applications.

The molecular formula of vesamicol is C17H25NO, with a molecular weight of 259.4 grams per mole. The compound exists as stereoisomers, with the most pharmacologically active form being the trans configuration. The Chemical Abstracts Service registry number 22232-64-0 identifies the racemic mixture of vesamicol, while specific stereoisomers have distinct registry numbers.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C17H25NO |

| Molecular Weight | 259.4 g/mol |

| Primary CAS Number | 22232-64-0 |

| IUPAC Name | 2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |

| Chemical Class | Substituted cyclohexanol derivative |

| Stereochemistry | Trans configuration (active form) |

The nomenclature evolution of vesamicol reflects its journey through different research contexts. Alternative names include cyclohexanol, 2-(4-phenyl-1-piperidinyl)-, and various stereoisomer-specific designations such as (1R,2R)-2-(4-phenyl-1-piperidinyl)cyclohexanol. The compound has also been referenced by research codes including AH-5183, reflecting its origins in pharmaceutical development programs.

The chemical structure of vesamicol incorporates several key functional groups that contribute to its biological activity. The piperidine ring provides a basic nitrogen center that facilitates interaction with the vesicular acetylcholine transporter, while the phenyl substituent contributes to the compound's binding affinity through hydrophobic interactions. The cyclohexanol moiety serves as a scaffold that positions these pharmacophoric elements in the optimal spatial arrangement for receptor recognition.

Historical Significance in Cholinergic Research

The historical significance of vesamicol in cholinergic research cannot be overstated, as it provided the first reliable tool for investigating the vesicular storage of acetylcholine. Prior to the discovery of vesamicol's specific mechanism of action, researchers lacked effective methods for studying the dynamics of acetylcholine transport into synaptic vesicles. The compound's ability to selectively inhibit the vesicular acetylcholine transporter while leaving other aspects of cholinergic neurotransmission intact made it an invaluable research tool.

Research conducted in the late 1980s and early 1990s established vesamicol as the gold standard for vesicular acetylcholine transporter studies. The compound's nanomolar affinity for the transporter, combined with its selectivity for newly transported versus endogenously stored acetylcholine, provided unprecedented insights into the temporal dynamics of neurotransmitter storage. These properties enabled researchers to distinguish between different pools of acetylcholine within nerve terminals, leading to fundamental discoveries about the organization of synaptic vesicles and the mechanisms of neurotransmitter release.

The development of radioactive vesamicol analogs marked another milestone in cholinergic research, as these compounds enabled researchers to visualize and quantify vesicular acetylcholine transporter expression in living tissues. Tritiated vesamicol became widely used for in vitro studies of cholinergic loss, while fluorine-18 labeled derivatives showed promise for positron emission tomography imaging of cholinergic function in vivo. These radioactive analogs have proven particularly valuable for studying neurodegenerative diseases characterized by cholinergic dysfunction, such as Alzheimer disease.

The mechanistic insights provided by vesamicol research have contributed significantly to our understanding of vesicular neurotransmitter transport in general. Studies using vesamicol revealed that the vesicular acetylcholine transporter functions as a proton antiporter, pumping acetylcholine into synaptic vesicles through the coupled efflux of protons. This discovery established important principles about the energetics of neurotransmitter storage that have been applied to other vesicular transport systems.

Vesamicol's role in advancing our understanding of cholinergic pathophysiology has been particularly significant in the context of neuromuscular disorders and neurodegenerative diseases. Research using vesamicol has elucidated the molecular basis of congenital myasthenic syndromes caused by mutations in the vesicular acetylcholine transporter gene. Additionally, the compound has been instrumental in developing models of cholinergic dysfunction that have informed therapeutic strategies for conditions such as myasthenia gravis and Lambert-Eaton myasthenic syndrome.

The continued relevance of vesamicol in contemporary neuroscience research is evidenced by ongoing efforts to develop improved analogs with enhanced selectivity and pharmacological properties. Recent structural studies have provided detailed insights into the molecular basis of vesamicol's interaction with the vesicular acetylcholine transporter, revealing specific amino acid residues involved in binding and suggesting strategies for developing more potent and selective compounds. These advances promise to further extend the utility of vesamicol-based tools in cholinergic research and potentially lead to new therapeutic applications.

Properties

IUPAC Name |

2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO.ClH/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14;/h1-3,6-7,15-17,19H,4-5,8-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUHVMJVWOYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22232-64-0 (Parent) | |

| Record name | Vesamicol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40923401 | |

| Record name | (+/-)-Vesamicol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23965-53-9, 120447-62-3 | |

| Record name | Vesamicol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023965539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VESAMICOL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Vesamicol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conceptual Framework

The synthesis of vesamicol hydrochloride typically employs a fundamental approach involving the reaction of a 4-substituted piperidine with an epoxide. This general method provides the basic carbon framework upon which subsequent modifications can be made to achieve the desired pharmacological properties. The reaction pathway generally proceeds through several intermediate steps, culminating in the formation of the target compound.

Starting Materials and Key Intermediates

The preparation of vesamicol analogs commonly begins with 4-substituted piperidines as key building blocks. These compounds serve as versatile intermediates for introducing the phenyl moiety essential for the biological activity of vesamicol. The piperidine scaffold provides the necessary nitrogen-containing heterocycle that forms the core structure of the final molecule.

Detailed Synthesis Protocols

Synthesis via 4-Benzoylpiperidines

A well-documented synthetic route for vesamicol analogs proceeds through 4-benzoylpiperidine intermediates. The synthesis pathway, as outlined in research literature, involves the following steps:

- Preparation of 4-benzoylpiperidines (compounds designated as 5a-d in certain protocols)

- Conversion of a starting material (compound 1) into ethyl 1-benzoylpiperidine-4-carboxylate

- Hydrolysis of the ester with sodium hydroxide to obtain N-benzoyl protected isonipecotic acid (compound 2)

- Friedel-Crafts acylation to generate intermediate compounds (referred to as 3a and 3b)

- Further modification of these intermediates through reactions with specific reagents

For instance, the bromophenyl analog (3b) can be treated with potassium phthalimide to give an intermediate (4), which is then hydrolyzed to generate a 4-amino intermediate (3c). Oxidation of this compound with meta-chloroperoxybenzoic acid yields a 4-nitro compound (3d). Subsequent hydrolytic removal of the benzoyl group in these intermediates generates the corresponding 4-benzoylpiperidine analogs (5a-d).

Another crucial step involves the synthesis of an epoxide intermediate (compound 8) from 1,4-dihydronaphthalene (compound 6). This process includes:

- Reaction of compound 6 with N-bromosuccinimide to generate compound 7

- Refluxing compound 7 in chloroform with aqueous sodium hydroxide to obtain compound 8

- Reaction of 4-benzoylpiperidines (5a-e) with compound 8 in ethanol in the presence of Na₂CO₃ to yield the corresponding products (9a-e)

The final products are typically converted to their hydrochloride salts for increased stability and improved solubility properties.

Resolution of Racemic Mixtures

Vesamicol hydrochloride is initially synthesized as a racemic mixture, but for certain applications, particularly in positron emission tomography (PET) imaging, enantiomerically pure isomers are required. Resolution of the racemic mixture can be achieved through chiral high-performance liquid chromatography (HPLC).

The separation protocol typically employs:

- Column: Chiralcel OD HPLC column (250 mm × 10 mm)

- Mobile Phase: Isopropanol:hexane (10:90)

- Flow Rate: 5.0 mL/min

- Detection: UV wavelength of 254 nm

Under these conditions, the (+)-isomer elutes at approximately 14.38 minutes, while the (-)-isomer elutes at approximately 25.18 minutes. This allows for the isolation of each enantiomer with high purity.

For precursors of fluorinated vesamicol analogs (such as compound 9d), similar chiral resolution can be performed using:

- Mobile Phase: Isopropanol:hexane (18:82)

- Flow Rate: 5.0 mL/min

- UV Detection: 254 nm

This yields the individual enantiomers with retention times of approximately 22.13 minutes for the (+)-isomer and 38.13 minutes for the (-)-isomer.

Radiochemical Synthesis for PET Imaging Applications

The preparation of radiolabeled vesamicol analogs for PET imaging represents an important extension of synthetic methodologies. The fluorine-18 labeled derivative, [¹⁸F]9e, can be synthesized from its corresponding precursor through nucleophilic substitution.

The radiochemical synthesis typically follows these steps:

- Treatment of the appropriate precursor (compound 9d) with [¹⁸F]fluoride/K₂CO₃ and Kryptofix in DMSO

- Microwave irradiation for 30-40 seconds

- Separation of the crude product from unreacted [¹⁸F]fluoride using a Sep-Pak® Light Alumina N cartridge

- Purification by HPLC using an Alltech Econosil C-18 reversed-phase column

This procedure requires approximately 2 hours and yields the radiolabeled product with 50-60% radiochemical yield (decay-corrected to the start of synthesis) and a specific activity greater than 2,000 Ci/mmol.

Purification and Characterization

Purification Techniques

Purification of vesamicol hydrochloride typically involves a combination of techniques:

- Column Chromatography : Used for initial purification of reaction mixtures.

- Recrystallization : Often employed for obtaining analytically pure samples of the final hydrochloride salt.

- High-Performance Liquid Chromatography (HPLC) : Essential for both analytical characterization and preparative purification, particularly for resolving enantiomers.

For enantiomer separation, specific HPLC conditions have been established using chiral stationary phases as detailed in section 4.2. These techniques allow for the isolation of individual isomers with high enantiomeric purity.

Analytical Characterization

Comprehensive characterization of vesamicol hydrochloride typically includes:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide confirmation of the molecular structure.

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Verifies the elemental composition.

- X-ray Crystallography : Provides definitive confirmation of the three-dimensional structure.

- Optical Rotation : For individual enantiomers, determines the specific rotation value.

Additionally, binding affinity studies are often conducted to assess the pharmacological properties of the synthesized compounds. For example, vesamicol hydrochloride and its analogs have been evaluated for their binding affinities to vesicular acetylcholine transporter (VAChT) and sigma receptors.

Practical Considerations for Laboratory Preparation

Solubility and Solution Preparation

For laboratory use, stock solutions of vesamicol hydrochloride can be prepared in various solvents. The compound is:

- Sparingly soluble (1-10 mg/mL) in ethanol

- Slightly soluble (0.1-1 mg/mL) in dimethyl sulfoxide (DMSO)

- Soluble in aqueous buffers with appropriate pH adjustment

For aqueous solutions, organic solvent-free preparations can be achieved by directly dissolving the solid in aqueous buffers. This property is particularly useful for biological assays where organic solvents might interfere with the experimental system.

Stability Considerations

Vesamicol hydrochloride demonstrates good stability under proper storage conditions, with a shelf life of approximately 4 years or more when stored at -20°C. This stability ensures reliable results in long-term research programs. However, like many pharmaceutical compounds, it should be protected from excessive heat, moisture, and light to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: Vesamicol hydrochloride undergoes various chemical reactions, including:

Oxidation: Vesamicol hydrochloride can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: Vesamicol hydrochloride can undergo substitution reactions where the piperidine ring or the phenyl group is modified.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives .

Scientific Research Applications

Scientific Research Applications of Vesamicol Hydrochloride

Vesamicol hydrochloride is a research compound widely used to study neurotransmitter release and receptor interactions, providing insights into brain function and potential treatments for neurological disorders . It influences cholinergic signaling and is a valuable tool in drug formulation, especially for medications targeting conditions like Alzheimer's disease . Researchers also use Vesamicol hydrochloride to assess its effects on animal behavior, helping to understand the role of neurotransmitters in cognition and mood .

Vesamicol as a Research Tool

Vesamicol is an experimental drug that acts presynaptically by inhibiting acetylcholine (ACh) uptake into synaptic vesicles, thus reducing its release . It inhibits the transport of acetylcholine into synaptic vesicles in cholinergic nerve terminals . Vesamicol also has some sodium channel and alpha-adrenoceptor blocking activity . Because of these actions, Vesamicol is a tool for studying presynaptic mechanisms in cholinergic nerve terminals .

Vesamicol and Cancer Research

Vesamicol induces apoptosis in human bronchioalveolar carcinoma (BAC) cells by targeting VAChT . It was observed that nicotine upregulated choline acetyltransferase (ChAT) and VAChT . Vesamicol inhibited Akt phosphorylation during cell death, and the apoptotic activity of Vesamicol was reversed by overexpression of constitutively active Akt . Disruption of nicotine-induced cholinergic signaling by agents such as Vesamicol may have applications in BAC therapy .

Table: Research Applications of Vesamicol Hydrochloride

Case Studies

- REM Sleep Studies : Vesamicol's effects have been tested on cholinergic-related functions such as rapid eye movement (REM) sleep . Studies involving Wistar male rats implanted for sleep recordings showed that Vesamicol behaved as an anticholinergic drug, reducing REM sleep time and causing a rebound of this sleep stage after withdrawal .

- Synaptic Vesicle Function : Vesamicol increases the phosphorylation pattern of synaptophysin (p38), a vesicle-specific phosphoprotein involved in vesicle-mediated neurotransmitter release .

Mechanism of Action

Vesamicol hydrochloride exerts its effects by causing a non-competitive and reversible block of the intracellular transporter responsible for carrying newly synthesized acetylcholine into secretory vesicles in the presynaptic nerve terminal. This transport process is driven by a proton gradient between cell organelles and the cytoplasm. By blocking acetylcholine loading, vesamicol hydrochloride leads to empty vesicles fusing with neuron membranes, thereby decreasing acetylcholine release .

Comparison with Similar Compounds

Structural Analogs: Benzovesamicol and Trozamicol

Modifications to vesamicol’s cyclohexanol group yield analogs with enhanced potency:

- Benzovesamicol : Incorporates a benzoyl group, improving VAChT binding affinity. While exact Ki values are unspecified, cryo-EM studies confirm its superior interaction with VAChT’s hydrophobic pocket compared to vesamicol .

- Trozamicol: Features a tropane moiety, further optimizing binding. Both analogs exploit extra space near the cyclohexanol group in VAChT’s binding site (Fig. 1h) .

Enantiomeric Differences

Racemic (±)-vesamicol is commonly used, but the (-)-enantiomer exhibits higher VAChT selectivity. Chiral HPLC resolves enantiomers, with (-)-vesamicol showing ~10-fold greater potency than the (+)-form in binding assays (Fig. 2) . This stereospecificity is critical for developing targeted radiotracers like (-)-5-[¹²³I]iodobenzovesamicol, which maps cholinergic neurons in AD .

Comparison with VMAT Inhibitors

VAChT shares structural homology with vesicular monoamine transporters (VMAT1/2). Vesamicol’s inhibition mechanism parallels tetrabenazine (VMAT2 inhibitor): both stabilize lumen-facing transporter conformations, arresting substrate uptake (Fig. 1j) . However, vesamicol’s piperidine group interacts uniquely with VAChT’s Asp398, whereas tetrabenazine targets VMAT2’s Asp399 .

| Transporter | Inhibitor | Binding Site Residue | IC50/KD | Therapeutic Use |

|---|---|---|---|---|

| VAChT | Vesamicol HCl | Asp398, Tyr428 | 2 nM | Cholinergic research |

| VMAT2 | Tetrabenazine | Asp399 | 100 nM* | Huntington’s chorea |

*Approximate value from literature.

Cross-Reactivity with Sigma Receptors

Vesamicol’s σ1/σ2 affinity distinguishes it from selective VAChT inhibitors. For example, 4-PPBP maleate (σ1 Ki = 1.2 nM ) lacks VAChT activity, highlighting vesamicol’s dual-target profile . This cross-reactivity may influence off-target effects in vivo but also offers opportunities for multifunctional drug design.

Biological Activity

Vesamicol hydrochloride, a potent inhibitor of vesicular acetylcholine transport (VAChT), has garnered significant attention for its biological activity and potential therapeutic applications. This article delves into the compound's mechanism of action, its effects on cholinergic signaling, and its implications in various pathological conditions, particularly in cancer research.

- Chemical Name : (±)-trans-2-(4-Phenylpiperidinyl)cyclohexanol hydrochloride

- CAS Number : 120447-62-3

- Molecular Weight : 285.81 g/mol

- Ki for VAChT : 2 nM .

Vesamicol functions primarily by inhibiting the transport of acetylcholine (ACh) into synaptic vesicles. This inhibition leads to increased levels of cytosolic ACh while decreasing vesicular ACh, which can significantly alter cholinergic signaling pathways in the brain and peripheral nervous system .

Key Findings:

- In Vitro Studies : Vesamicol exhibits a high affinity for VAChT, with an IC50 value of 14.7 nM for inhibiting ACh uptake. The apparent Kd for [3H]vesamicol binding to human VAChT is approximately 4.1 nM .

- In Vivo Studies : Administering vesamicol in animal models showed increased extracellular and cytosolic ACh levels in various brain regions, confirming its action as a VAChT inhibitor .

Cholinergic Signaling Disruption

Research indicates that vesamicol can disrupt cholinergic signaling, which may have therapeutic implications, especially in cancer biology:

- Induction of Apoptosis : In studies involving human bronchioalveolar carcinomas (BACs), vesamicol was shown to induce apoptosis through the suppression of Akt activation, a pathway critical for cell survival . The apoptotic effects were specific to ACh signaling pathways and did not affect growth factors like EGF or IGF-II .

| Study | Findings |

|---|---|

| In vitro (BACs) | Induced apoptosis; inhibited Akt phosphorylation |

| In vivo (mouse models) | Confirmed apoptotic activity without affecting growth factor pathways |

Neurological Implications

Vesamicol's role extends beyond cancer therapy; it is also significant in neurological research due to its effects on neurotransmitter dynamics:

- Effects on Motor Function : In rat models, vesamicol altered endplate currents during high-frequency stimulation, indicating its potential as a local anesthetic-like agent by affecting sodium channels .

Case Studies and Research Findings

- Cancer Research : Clinical studies have demonstrated that vesamicol can suppress the growth of BACs by disrupting nicotine-induced cholinergic signaling. This disruption leads to enhanced apoptosis in cell cultures and animal models .

- Neuropharmacology : Investigations into vesamicol's effects on synaptic transmission have revealed its capacity to modulate neurotransmitter release significantly, which has implications for understanding neurodegenerative diseases .

Q & A

Basic Research Questions

Q. Q1: What experimental methodologies are recommended for assessing Vesamicol hydrochloride's inhibitory effects on vesicular acetylcholine transporters (VAChT) in vitro?

- Answer : To evaluate VAChT inhibition, radioligand binding assays using [³H]-vesamicol or [³H]-acetylcholine are standard. Vesamicol competes with acetylcholine for VAChT binding, and its inhibitory constant (Ki) can be determined via Scatchard analysis . Ensure buffer conditions (pH 7.4, 37°C) mimic physiological environments. Include controls with excess unlabeled ligand to quantify nonspecific binding. Data normalization to total protein content (e.g., Bradford assay ) enhances reproducibility.

Q. Q2: How should solubility and stability of Vesamicol hydrochloride be optimized for in vitro neurochemical studies?

- Answer : Vesamicol hydrochloride is soluble in DMSO (~18.7–20.83 mg/mL, 63.4 mM) . Prepare stock solutions at 10 mM in DMSO, aliquot to avoid freeze-thaw cycles, and store at -80°C. For aqueous solutions, use phosphate-buffered saline (PBS) with ≤1% DMSO. Pre-warm to 37°C and sonicate if precipitates form. Monitor stability via HPLC over 24-hour periods to confirm compound integrity under experimental conditions.

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported Ki values for Vesamicol hydrochloride across different receptor systems (e.g., σ1/σ2 receptors vs. VAChT)?

- Answer : Discrepancies in Ki values (e.g., VAChT Ki = 2 nM vs. σ1 Ki = 26 nM ) may arise from assay-specific variables:

- Receptor source : Use homogenates from identical tissue types (e.g., rat brain vs. transfected cells).

- Ligand purity : Validate compound identity via NMR/mass spectrometry .

- Data normalization : Correct for nonspecific binding using σ receptor-specific antagonists (e.g., haloperidol) in parallel assays.

- Statistical rigor : Apply multivariate regression to account for cross-reactivity .

Q. Q4: What strategies are effective for integrating PET imaging data (e.g., [¹¹C]-vesamicol) with ex vivo biochemical assays to quantify cholinergic dysfunction?

- Answer :

Dose calibration : Administer Vesamicol hydrochloride at 3 mg/kg (intraperitoneal) in rodent models to saturate VAChT without off-target effects .

Image analysis : Use Fiji ImageJ to quantify specific binding in brain regions (e.g., striatum vs. cortex) by subtracting nonspecific signals (blocked with excess cold ligand) .

Post-mortem validation : Correlate PET signals with ex vivo HPLC measurements of acetylcholine levels in microdissected tissues. Apply Bland-Altman plots to assess agreement between imaging and biochemical data .

Q. Q5: How should researchers design dose-response studies to distinguish between Vesamicol's effects on acetylcholine transport versus σ receptor modulation?

- Answer :

- Selective inhibitors : Co-administer σ receptor antagonists (e.g., BD-1047 for σ1) to isolate VAChT-specific effects.

- Dose stratification : Test Vesamicol at 0.1–10 μM for VAChT inhibition (low μM range) and ≥50 μM for σ receptor engagement .

- Endpoint diversity : Combine acetylcholine quantification (HPLC) with cAMP assays to track σ receptor downstream signaling.

- Data interpretation : Use two-way ANOVA to differentiate concentration-dependent vs. receptor-specific responses .

Methodological Best Practices

- Experimental Reproducibility : Document buffer compositions, centrifugation speeds, and incubation times in detail . For novel protocols, include step-by-step videos in supplementary materials.

- Data Reporting : Adopt the Beilstein Journal’s guidelines: report purity (≥95% by HPLC), CAS number (120447-62-3), and batch-specific solubility data .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and include ethics approval numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.